![molecular formula C16H16BrN3O B15044439 4-Bromo-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B15044439.png)
4-Bromo-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide
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Overview
Description
4-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) linked to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 4-(dimethylamino)benzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is usually stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets through its hydrazone moiety. The compound can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(E)-4-Bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide: Similar in structure but with different substituents, leading to variations in electronic properties and applications.
(E)-N’-[4-(dimethylamino)benzylidene]-4-hydroxybenzohydrazide hemihydrate:
Uniqueness
4-Bromo-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide is unique due to its specific combination of bromine and dimethylamino substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
Molecular Formula |
C16H16BrN3O |
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Molecular Weight |
346.22 g/mol |
IUPAC Name |
4-bromo-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C16H16BrN3O/c1-20(2)15-9-3-12(4-10-15)11-18-19-16(21)13-5-7-14(17)8-6-13/h3-11H,1-2H3,(H,19,21)/b18-11+ |
InChI Key |
BXHWROLCHIMZSN-WOJGMQOQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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